molecular formula C6H8N2O2S3 B12940814 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate

Cat. No.: B12940814
M. Wt: 236.3 g/mol
InChI Key: FVNNVOZGVHLPKC-UHFFFAOYSA-N
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Description

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol under reflux conditions for several hours. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(dodecylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

What sets 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethyl acetate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H8N2O2S3

Molecular Weight

236.3 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate

InChI

InChI=1S/C6H8N2O2S3/c1-4(9)10-2-3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11)

InChI Key

FVNNVOZGVHLPKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NNC(=S)S1

Origin of Product

United States

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